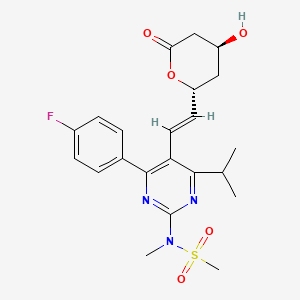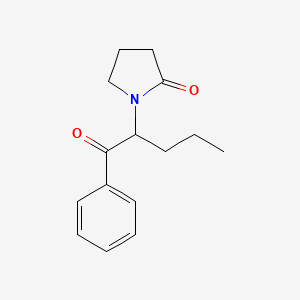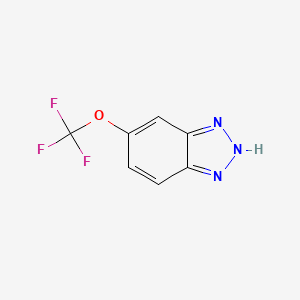![molecular formula C6H12O6 B583990 D-[1-13C]Tagatose CAS No. 478506-42-2](/img/structure/B583990.png)
D-[1-13C]Tagatose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-[1-13C]Tagatose: is a rare, naturally occurring monosaccharide that is an epimer of D-fructose at the C-4 position. It is a ketohexose with the molecular formula C6H12O6. This compound is a low-calorie sweetener with approximately 92% of the sweetness of sucrose but only one-third of the calories. It is found in small quantities in dairy products such as cheese, yogurt, and hot cocoa .
Applications De Recherche Scientifique
D-[1-13C]Tagatose has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
D-[1-13C]Tagatose primarily targets enzymes involved in sugar metabolism, such as β-glucosidase, fructokinase, and phosphomannose isomerase . These enzymes play a crucial role in the metabolism of sugars, which are essential for the growth and development of various organisms .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It negatively affects the growth of certain organisms by inhibiting key enzymes of sugar metabolism . For instance, it inhibits β-glucosidase in Phytophthora infestans, and fructokinase and phosphomannose isomerase in Hyaloperonospora arabidopsidis .
Biochemical Pathways
The inhibition of these enzymes by this compound affects the metabolic pathways of sugars. The steps in the metabolism of tagatose are identical to those for fructose, but tagatose is incompletely absorbed . Only 15-20 percent of tagatose is absorbed in the small intestine . The major part of ingested tagatose is fermented in the colon by indigenous microflora, resulting in the production of short-chain fatty acids .
Pharmacokinetics
In terms of ADME properties, only 15-20 percent of tagatose is absorbed in the small intestine . The unabsorbed tagatose is fermented in the colon by indigenous microflora . This incomplete absorption suggests that tagatose may act by attenuating glucose absorption in the intestine .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in cellular oxidative stress and an inhibition of the growth of certain bacteria by affecting glycolysis and its downstream metabolism . It also has the potential to improve the lipid profile, constituting an alternative for diabetes mellitus and obesity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its inhibitory effects are reversible, and the growth of certain organisms, such as P. infestans, can be restored in the absence of D-tagatose . This suggests that the presence and concentration of D-tagatose in the environment can directly influence its efficacy.
Analyse Biochimique
Biochemical Properties
D-[1-13C]Tagatose is recognized by the enzyme D-tagatose 3-epimerase from Sinorhizobium sp., which catalyzes the conversion of D-tagatose to D-sorbose . It also recognizes D-fructose as a substrate for D-allulose production .
Cellular Effects
As a low-calorie sugar, it may influence cell function by providing a source of energy that is less readily metabolized than other sugars .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme D-tagatose 3-epimerase . This enzyme catalyzes the conversion of D-tagatose to D-sorbose, and also recognizes D-fructose as a substrate for D-allulose production .
Metabolic Pathways
This compound is involved in the metabolic pathway catalyzed by D-tagatose 3-epimerase . This enzyme converts D-tagatose to D-sorbose and also recognizes D-fructose as a substrate for D-allulose production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-[1-13C]Tagatose can be synthesized from D-galactose through a biocatalytic isomerization process. This process involves the use of enzymes such as L-arabinose isomerase, which catalyzes the conversion of D-galactose to D-tagatose under mild reaction conditions . The reaction typically occurs at a pH range of 2-7 and a temperature of around 134°C .
Industrial Production Methods: Industrial production of this compound involves the use of biocatalysts, including whole cells and isolated enzymes, to achieve high efficiency and environmental friendliness. The biocatalytic process minimizes by-products and pollution, making it a preferred method over traditional chemical synthesis . Additionally, spray-drying techniques have been developed to produce D-tagatose in a more cost-effective manner .
Analyse Des Réactions Chimiques
Types of Reactions: D-[1-13C]Tagatose undergoes various chemical reactions, including oxidation, reduction, and isomerization.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Isomerization: The isomerization of D-galactose to this compound is catalyzed by L-arabinose isomerase under mild conditions.
Major Products:
Oxidation: Oxidation of this compound can produce D-tagatose-1-phosphate.
Reduction: Reduction can yield sugar alcohols such as D-tagatitol.
Isomerization: The primary product of isomerization is this compound itself.
Comparaison Avec Des Composés Similaires
D-[1-13C]Tagatose is unique compared to other similar compounds due to its low-calorie content and health benefits. Similar compounds include:
D-fructose: An isomer of D-tagatose with similar sweetness but higher caloric content.
D-galactose: The precursor for the synthesis of D-tagatose.
D-glucose: A common monosaccharide with higher caloric content and different metabolic effects.
This compound stands out due to its low-calorie nature and potential health benefits, making it a valuable alternative to traditional sugars .
Propriétés
IUPAC Name |
(3S,4S,5R)-2-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1/i2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-HMWKXFOSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C(O1)([13CH2]O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate](/img/structure/B583908.png)



![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)







